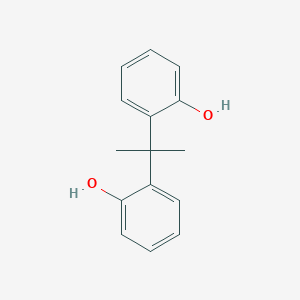

2,2'-isopropylidenediphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-15(2,11-7-3-5-9-13(11)16)12-8-4-6-10-14(12)17/h3-10,16-17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXNNWDXHFBFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341939 | |

| Record name | 2,2-Bis(2-hydroxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7559-72-0 | |

| Record name | 2,2-Bis(2-hydroxyphenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Dynamics and Geochemical Fate of 2,2 Isopropylidenediphenol

Environmental Distribution and Ubiquity of 2,2'-Isopropylidenediphenol

This compound, commonly known as bisphenol A (BPA), is a synthetic chemical that has become a widespread environmental contaminant due to its high production volume and extensive use in various consumer and industrial products. nih.govsrce.hr Although not naturally occurring, its presence is now documented globally in numerous environmental compartments. nih.gov The primary sources of BPA in the environment are releases from manufacturing facilities and the leaching from products during and after their intended use. nih.govmdpi.com

Occurrence in Aquatic Systems: Surface Waters, Effluent Discharges, and Drinking Water

BPA is frequently detected in various aquatic environments. researchgate.net Effluents from wastewater treatment plants (WWTPs) are a significant point source of BPA into surface waters. mdpi.comafbw.eu Studies have shown that while WWTPs can remove a substantial portion of BPA from influent, the treated effluent still contains environmentally significant concentrations. mdpi.comcanada.ca

Concentrations of BPA in different water systems have been reported as follows:

Industrial Wastewaters: 6.4 to 338.2 ng/L srce.hr

Municipal Wastewaters: 0.5 to 40.9 ng/L srce.hr

Surface Waters with Industrial Impact: 1.8 to 105.7 ng/L srce.hr

Surface Waters with Municipal Impact: 0.6 to 31.2 ng/L srce.hr

Drinking Water (Urban): 2.5 to 35.6 ng/L srce.hr

Drinking Water (Rural): 2.6 to 6.2 ng/L srce.hr

A study in Canada found that influent BPA concentrations at WWTPs ranged from 34 ng/L to 8,000 ng/L, with a median of 400 ng/L. canada.ca The corresponding effluent concentrations ranged from 5 ng/L to 7,400 ng/L, with a median of 150 ng/L. canada.ca In the United States, one study detected BPA in 44% of source water for drinking water treatment plants, with a maximum concentration of 0.120 μg/L. nih.gov After treatment, the detection frequency dropped to 6% in finished drinking water. nih.gov Another study found BPA in 17% of surface water sources, with a maximum concentration of 0.014 μg/L, and concentrations below 0.005 μg/L in all finished waters. nih.gov

Table 1: Concentration of this compound in Various Aquatic Systems

| Water System | Concentration Range (ng/L) |

| Industrial Wastewaters | 6.4 - 338.2 srce.hr |

| Municipal Wastewaters | 0.5 - 40.9 srce.hr |

| Surface Waters (Industrial Impact) | 1.8 - 105.7 srce.hr |

| Surface Waters (Municipal Impact) | 0.6 - 31.2 srce.hr |

| Drinking Water (Urban) | 2.5 - 35.6 srce.hr |

| Drinking Water (Rural) | 2.6 - 6.2 srce.hr |

| WWTP Influent (Canada) | 34 - 8,000 canada.ca |

| WWTP Effluent (Canada) | 5 - 7,400 canada.ca |

| Source Water (US Study 1) | Max: 120 nih.gov |

| Finished Drinking Water (US Study 1) | Detected in 6% of samples nih.gov |

| Surface Water Sources (US Study 2) | Max: 14 nih.gov |

| Finished Drinking Water (US Study 2) | <5 nih.gov |

Presence in Terrestrial Environments: Soil, Sediments, Sewage Sludge, and Biosolids

BPA is also prevalent in terrestrial environments, largely due to the land application of sewage sludge and biosolids. nih.govnih.gov During wastewater treatment, BPA can adsorb to sludge, leading to its accumulation. nih.govacs.org When these biosolids are used as agricultural amendments, BPA is introduced into the soil. nih.gov

Concentrations of BPA in sewage sludge and biosolids have been reported to range from 10 to over 100,000 μg/kg dry weight. nih.gov The levels depend on the industrial influent and the type of wastewater treatment processes. nih.gov In Canadian WWTPs, median BPA concentrations were 230 ng/g in primary sludge, 290 ng/g in waste biological sludge, and 460 ng/g in treated biosolids. canada.ca In soils treated with sewage sludge, BPA concentrations generally range from 1 to 150 μg/kg. nih.gov Higher levels, exceeding 100 μg/kg, have been found at electronic waste recycling sites. nih.gov

Atmospheric Presence and Transport Potential

While BPA has low volatility, it has been detected in the atmosphere. nih.gov Sources of atmospheric BPA include the burning of domestic and electronic waste and paint spraying. nih.gov Atmospheric aerosol concentrations of BPA have been measured in various locations:

Urban areas: 0.004 to 17 ng/m³ nih.gov

Rural areas: 0.005 to 0.2 ng/m³ nih.gov

Marine areas: 0.001 to 0.03 ng/m³ nih.gov

Polar regions: 0.001 to 0.017 ng/m³ nih.gov

Despite a short atmospheric half-life of less than 7 hours due to rapid photo-oxidation, the widespread detection of BPA in aerosols suggests its ubiquity in the atmosphere. nih.govnih.gov This atmospheric presence indicates a potential for transport, although most emissions are expected to be deposited near their sources. ospar.org

Detection in Wildlife and Bioaccumulation Characteristics

BPA has been detected in the tissues of various wildlife species, particularly fish. nih.goveuropa.eu Concentrations in fish have been reported to range from 0.2 to 13,000 ng/g. nih.gov A study in China found BPA concentrations in wild fish muscle up to 3,080 ng/g wet weight and in liver up to 6,257 ng/g wet weight. oaepublish.com

BPA is not considered to be highly bioaccumulative in most organisms because many animals can metabolize and excrete it. canada.caeuropa.eu Laboratory-derived bioconcentration factors (BCFs) are generally low. nih.gov However, field-measured bioaccumulation factors (BAFs) can be significantly higher. For instance, BAFs for common carp (B13450389) have been reported to range from 3,583 to 14,178. nih.gov This discrepancy may be due to factors such as the species studied and the route of exposure.

Environmental Release and Migration Pathways of this compound

Leaching from Polycarbonate Plastics and Epoxy Resins

A primary pathway for BPA to enter the environment and come into contact with humans is through leaching from consumer and industrial products. srce.hrnotesandsketches.co.uk Polycarbonate plastics, used in a variety of food and beverage containers, and epoxy resins, used as protective linings in food cans and for relining water pipes (B44673), are major sources of BPA migration. srce.hrewg.orgpolimi.it

The migration of BPA from these materials can be influenced by several factors, including temperature and the nature of the contacting substance. srce.hrcapes.gov.brresearchgate.net For example, the migration of BPA from packaging increases with exposure to higher temperatures and sunlight. srce.hr Studies have shown that BPA can leach from polycarbonate animal cages into water at room temperature, with higher amounts released from older, more worn cages. core.ac.uk

Epoxy resins used to line drinking water distribution pipes can also be a significant source of BPA. polimi.itnih.gov The amount of BPA that leaches can be affected by water chemistry, such as chlorine concentration. polimi.itnih.gov While chlorine can react with and transform BPA, this does not necessarily mean that less BPA is released from the resin itself. polimi.itnih.gov

Releases from Industrial Processes and Waste Streams

This compound, commonly known as bisphenol A (BPA), is released into the environment through various industrial activities and subsequent waste streams. Its primary use as a monomer in the production of polycarbonate plastics and epoxy resins is a major source of its environmental entry. mdpi.comnih.gov Industrial wastewater and effluents from manufacturing and processing plants are significant pathways for BPA to enter aquatic systems. nih.govdeswater.com

Concentrations of BPA in industrial and domestic wastewater have been reported to range from 16 to 1465 ng/L. nih.gov While wastewater treatment plants can be highly effective, removing 91-98% of BPA, the remaining portion is discharged into the environment. nih.gov Landfills are another major repository for BPA-containing products, and the compound can leach from these sites into the surrounding environment. researchgate.netscielo.br Leachate from municipal solid waste landfills has been found to contain BPA at concentrations ranging widely from 1.3 to 17,200 µg/L. researchgate.net The concentration of BPA in landfill leachate can be influenced by the age of the landfill and the type of waste it contains, with organic-rich sites sometimes showing a decrease in BPA concentration over time, while ash-rich sites may show an increase. researchgate.net

Diffusion from Thermal Paper and Consumer Products

Beyond industrial effluents, a significant source of environmental BPA is the diffusion from a wide array of consumer products. mdpi.com Polycarbonate plastics and epoxy resins, which are key applications of BPA, are used in numerous everyday items, including food and beverage containers. galab.comfactsaboutbpa.org The unreacted BPA monomer can migrate, or leach, from these products. mdpi.comcore.ac.uk

The rate of BPA leaching can be influenced by several factors, including temperature and the chemical nature of the contacting substance. nih.gov For example, heating polycarbonate baby bottles has been shown to increase the amount of BPA that leaches into the liquid inside. nih.govstephanehorel.fr One study found that heating bottles to 80°C resulted in BPA leaching at concentrations ranging from 4.775 to 8.307 ng/ml. stephanehorel.fr The degradation of the plastic over time, through repeated use and washing, can also lead to increased leaching. nih.govstephanehorel.fr The presence of alkaline conditions or acidic materials can also accelerate the breakdown of the polymer and the release of BPA. nih.govresearchgate.net

Thermal paper, commonly used for receipts, is another notable source of BPA. europa.eu BPA is used as a color developer in the heat-sensitive coating of this paper. researchgate.net Contact with thermal paper can lead to dermal absorption, and its disposal contributes to BPA levels in recycled paper products and landfill waste. researchgate.neteuropa.eu In fact, recycled paper products have been found to contain significantly higher levels of BPA compared to virgin paper products. researchgate.net

Environmental Persistence and Transport Mechanisms

Biodegradation Kinetics in Various Environmental Compartments

The persistence of this compound in the environment is largely determined by its biodegradability, which varies significantly depending on the environmental conditions, particularly the presence or absence of oxygen.

In contrast, under anaerobic conditions, the biodegradation of BPA is significantly slower and in some cases negligible. mdpi.comwashington.edu Several studies have reported that BPA persists in anaerobic environments for extended periods. washington.eduasm.org For instance, in anaerobic soil, no significant degradation of BPA was observed over a 70-day experiment. mdpi.com Similarly, in anaerobic slurries and sediments, BPA has been shown to persist for months. washington.eduasm.org Some studies have shown limited anaerobic biodegradation under specific conditions, such as in the presence of alternative electron acceptors like nitrate (B79036) or sulfate (B86663), but the rates are much lower than in aerobic systems. mdpi.com

The degradation of BPA is carried out by various microorganisms, including bacteria and fungi, which can utilize it as a carbon source. mdpi.com Several bacterial strains capable of degrading BPA have been isolated from different environments like soil, sediment, and wastewater treatment plants. washington.edumdpi.comjst.go.jp

Interactive Data Table: Aerobic and Anaerobic Biodegradation of this compound (BPA)

| Environmental Compartment | Conditions | Half-life / Degradation Rate | Reference(s) |

| Soil | Aerobic | 3 to 37.5 days | mdpi.com |

| Soil | Anaerobic | No significant degradation in 70 days | mdpi.com |

| River Sediment | Aerobic | 78.1% to 96.5% degradation in 5 days | nih.gov |

| River Sediment | Anaerobic | Not significant degradation in 140 days | nih.gov |

| Water | Aerobic | Overall half-life of ~4.5 days | researchgate.nettandfonline.com |

| Anaerobic Slurry | Anaerobic | No biodegradation after 3 months | washington.eduasm.org |

| Air | - | < 1 day | researchgate.nettandfonline.com |

Sorption to Environmental Matrices (e.g., Sediment)

The movement and bioavailability of this compound in the environment are significantly influenced by its tendency to sorb (adsorb or absorb) to solid materials like soil and sediment. nih.govbohrium.com This partitioning behavior is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc).

BPA is expected to have moderate to slight mobility in soil based on reported Koc values ranging from 251 to 3886 L/kg. nih.gov A European Union risk assessment report cited a calculated Koc value of 715 L/kg and experimentally determined values up to 890 L/kg, suggesting moderate adsorption to solids. europa.eu This moderate sorption potential means that a significant fraction of BPA released into the environment will likely partition to soil and sediment. bohrium.comwur.nl

Studies have shown that in the environment, a substantial portion of BPA is found in soil and sediment. ucs.brhibiscuspublisher.com It has been estimated that BPA is distributed with approximately 43% in water, 32% in sediments, and 24% in soil. wur.nl The sorption of BPA to sediment can be influenced by the sediment concentration; as sediment concentration increases, the adsorption of BPA may decrease. hibiscuspublisher.com The presence of organic matter, such as humic acids in soil and sediment, plays a crucial role in the sorption process. europa.eu

Interactive Data Table: Sorption Coefficients for this compound (BPA)

| Parameter | Value | Description | Reference(s) |

| Log Koc | 2.0 - 4.64 | Logarithm of the organic carbon-water partition coefficient. | waterquality.gov.auwaterquality.gov.au |

| Koc | 251 - 3886 L/kg | Organic carbon-water partition coefficient. | nih.gov |

| Koc (calculated) | 715 L/kg | Calculated value from a risk assessment. | europa.eu |

| Koc (measured) | 890 ± 30 l/kg | Measured in a loamy silt soil. | europa.eu |

Volatility and Atmospheric Dispersion Characteristics

The physical and chemical properties of this compound indicate that it has a very low tendency to volatilize and disperse into the atmosphere. Its vapor pressure is low, at 4.0 x 10⁻⁸ mm Hg at 25°C. nih.gov This low vapor pressure suggests that BPA will exist predominantly in the particulate phase in the atmosphere rather than as a gas. nih.gov

The Henry's Law constant, which describes the partitioning of a chemical between water and air, is also very low for BPA, estimated at 4.0 x 10⁻¹¹ atm-cu m/mole. nih.govwaterquality.gov.au This value indicates that volatilization from moist soil and water surfaces is not an expected environmental fate process for BPA. nih.govwaterquality.gov.au

Consequently, the presence of BPA in the atmosphere is considered to be negligible, and it is not expected to be a significant pathway for its transport. researchgate.nettandfonline.com Any BPA that does enter the atmosphere in the particulate phase will likely be removed through wet or dry deposition. nih.gov While atmospheric concentrations are generally low, BPA has been detected in atmospheric aerosols in various locations, with concentrations ranging from 1 to 17,400 pg/m³. acs.org

Long-Range Environmental Transport Potential

The potential for this compound to undergo long-range environmental transport is considered to be low. researchgate.nettandfonline.com This is primarily due to its low volatility and its relatively rapid degradation in the atmosphere. nih.govresearchgate.net The estimated half-life of BPA in the air is less than a day, which limits its ability to travel long distances before being broken down. researchgate.nettandfonline.comnih.gov

While long-range transport in the atmosphere is negligible, some transport can occur in aquatic systems. researchgate.nettandfonline.com Due to its degradation rate in water, it is estimated that BPA may be transported for some hundreds of kilometers in rivers. researchgate.nettandfonline.com However, its moderate sorption to sediment and its susceptibility to biodegradation limit its persistence and transport over very long distances in aquatic environments. The detection of BPA in remote regions, such as polar areas, suggests that some transport mechanisms exist, but this is more likely due to its continuous release and "space-time lag" effect rather than true long-range atmospheric transport of a single release event. acs.orgresearchgate.net

Human and Organismal Exposure to 2,2 Isopropylidenediphenol: Pathways and Biomonitoring

Primary Routes of 2,2'-Isopropylidenediphenol Exposure

The primary source of dietary exposure to this compound is the migration of the chemical from food contact materials into food. wikipedia.orghbm4eu.eu Epoxy resins containing BPA are used as a protective internal coating for metal food and beverage cans, while polycarbonate plastics are used to make a variety of rigid food containers. publications.gc.cacanada.canotesandsketches.co.uk The compound can leach from these materials into the food, a process that can be accelerated by elevated temperatures. publications.gc.cacanada.ca

Studies have consistently shown that canned foods are a major contributor to BPA intake. nih.gov One study found that foods not packaged in cans had significantly lower BPA levels compared to canned foods. nih.gov A Canadian survey detected BPA in all 21 canned liquid infant formula products tested, with concentrations ranging from 1.14 to 5.44 ng/g. publications.gc.ca The European Food Safety Authority (EFSA) has noted that dietary exposure is a health concern for all population groups. europa.eu While a specific migration limit (SML) of 0.05 mg of BPA per kg of food (mg/kg) was previously established in the EU, recent assessments suggest that exposure levels below this limit can still exceed the new tolerable daily intake (TDI). europa.eu

Table 1: Concentration of this compound in Various Food Categories

| Food Category | BPA Concentration Range | Reference Study Finding |

|---|---|---|

| Canned Liquid Infant Formula | 1.14 - 5.44 ng/g | A survey in Canada detected BPA in all 21 products tested. publications.gc.ca |

| Canned Foods (General) | Contributes significantly to dietary intake, with one study attributing 12.4 ng/kg per day of a total 12.6 ng/kg per day intake to canned sources. | A study found that 73% of canned foods contained BPA, compared to 7% of non-canned foods. nih.gov |

| Contaminated Seafood | 13.3 - 213 µg/kg | Seafood can be a source of BPA contamination from the aquatic environment. nih.gov |

Dermal absorption is another significant route of exposure to this compound. nih.gov One of the most studied sources of dermal exposure is thermal paper, commonly used for receipts, which can contain BPA as a color developer at concentrations of 1-3% by weight. researchgate.net Handling thermal paper can transfer BPA to the skin, where it can be absorbed. epa.gov Studies estimate that dermal absorption from thermal paper could contribute to a daily intake of several nanograms per kilogram of body weight for the general population. researchgate.net

Toys can also be a source of exposure for children. notesandsketches.co.ukeuropa.eu BPA is used as a monomer in the manufacture of polycarbonate plastics, which are used in some toys. notesandsketches.co.ukeuropa.eu Although migration limits have been set to reduce exposure, the potential for contact remains. europa.eu Medical devices, some of which are made with polycarbonates or have components containing BPA, represent another potential pathway for exposure. nih.govwikipedia.org

Table 2: Concentration of this compound in Thermal Paper

| Source Location/Type | BPA Concentration Range (mg/g) | Key Finding |

|---|---|---|

| Supermarket Receipts (Shenzhen, China) | 2.58 - 14.7 mg/g | BPA was detected in all 42 analyzed samples. researchgate.net |

| Thermal Paper Receipts (Belgium) | Detected above 0.9% (w/w) in 73% of samples. | Resulted in an estimated daily intake of 6.4 ng/kg bw/day for the general population. researchgate.net |

| General Thermal Paper | Typically 1-3% (w/w), equivalent to ~10-30 mg/g. | Average surface area load reported as 57-94 µg/cm². researchgate.net |

Inhalation of airborne particles and household dust is a further route of human exposure to this compound, though generally considered to contribute less than dietary intake for the non-occupationally exposed population. nih.govilo.org BPA has been detected in household air and dust. hbm4eu.eu Dust can act as a sink for chemicals used in consumer products, and subsequent inhalation or incidental ingestion of this dust contributes to the body's total burden of the chemical. epa.gov Studies have reported BPA concentrations in dust ranging from 0.2 to 17.6 µg/g. nih.gov For toddlers, who have more hand-to-mouth contact and play closer to the floor, dust can be a more significant exposure source. nih.govepa.gov

Table 3: Concentration of this compound in Dust and Air

| Matrix | Concentration Range | Context |

|---|---|---|

| Dust | 0.2 - 17.6 µg/g | Contributes to overall exposure, especially for children. nih.gov |

| Surrounding Air | 2 - 208 ng/m³ | Represents a potential inhalation exposure route. nih.gov |

| Inhalation Exposure (Toddlers 1.5-5 years) | 0.23 - 0.42 ng/kg of body weight per day | Estimated exposure specifically from inhalation. nih.gov |

Occupational exposure to this compound can be significantly higher than for the general population. hbm4eu.eu Workers involved in the manufacture or processing of BPA, polycarbonate plastics, and epoxy resins may be exposed through inhalation of dust or aerosols and dermal contact. ilo.orgosha.gov Cashiers and other workers who frequently handle thermal paper receipts also represent a group with potentially higher dermal exposure. hbm4eu.euresearchgate.net European studies have identified a potential risk for workers, with some industrial scenarios showing BPA exposure levels 10 to 20 times higher than background exposures in the general population. hbm4eu.eu Occupational exposure limits have been established to mitigate risks in these settings. The EU-OEL for the inhalable fraction is 2 mg/m³ as a time-weighted average (TWA). ilo.org

Human Biomonitoring Studies of this compound

Human biomonitoring is the measurement of a chemical or its metabolites in human specimens like urine, blood, or tissues. europa.eucdc.gov Such studies provide a direct measure of total exposure from all sources.

Numerous biomonitoring studies from around the world have demonstrated widespread human exposure to this compound. nih.govnih.gov The vast majority of individuals tested in these studies show detectable levels of BPA or its metabolites. nih.govnih.gov

Urine: BPA is metabolized in the body, primarily into a more water-soluble compound, which is then excreted in the urine. wikipedia.org As a result, conjugated BPA is routinely detected in the vast majority of urine samples, typically in the nanograms per milliliter (ng/mL) range. nih.govnih.gov Urine testing is the most common method for assessing BPA exposure in populations. wikipedia.org

Blood: Unconjugated BPA, the biologically active form, has been consistently detected in human blood, also in the ng/mL range. nih.govnih.gov Its presence in blood indicates recent exposure and that it is circulating within the body before being metabolized and cleared.

Tissue: Studies have also detected BPA in various human tissues, although it is not considered to bioaccumulate significantly in fatty tissue. nih.govsemanticscholar.org

The consistent detection of BPA across these different biological matrices in thousands of individuals from numerous countries confirms that human exposure is continuous and widespread. nih.govnih.gov

Table 4: Detection of this compound in Human Biological Matrices

| Biological Matrix | Form Detected | Typical Concentration Range | Significance |

|---|---|---|---|

| Urine | Conjugated BPA | ng/mL | Indicates recent exposure; most common matrix for biomonitoring. nih.govnih.gov |

| Blood | Unconjugated BPA | ng/mL | Indicates internal exposure to the active form of the compound. nih.govnih.gov |

| Tissue (e.g., endometrium, fat) | BPA | Variable | Confirms distribution in the body, though it does not significantly accumulate. nih.govsemanticscholar.org |

Assessment of Population Exposure Levels and Trends (e.g., NHANES, HBM4EU)

Large-scale biomonitoring programs like the National Health and Nutrition Examination Survey (NHANES) in the United States and the European Human Biomonitoring Initiative (HBM4EU) in Europe provide valuable data on the exposure of the general population to this compound, commonly known as bisphenol A (BPA). These programs analyze urine samples from representative population groups to determine the levels of BPA and its metabolites.

The HBM4EU initiative, which ran from 2017 to 2022, generated extensive data on bisphenols across Europe. hbm4eu.eueuropa.eu Data collected between 2014 and 2020 from 2,756 adults in 11 European countries revealed that BPA was detectable in 92% of participants. europa.eu A significant trend observed was a decrease in urinary BPA concentrations during this period, which is likely attributable to regulatory measures restricting BPA use in products like thermal paper and food contact materials. europa.eu Despite this decline, exposure levels remain a concern, with a high percentage of the population in some studies exceeding the health-based guidance value. europa.eulist.lu For instance, a 2024 report highlighted that in 14 out of 15 reviewed studies, 100% of the female participants had BPA levels above the health-based guidance value of 0.0115 µg/L. list.lu The geometric mean of total urinary BPA in European women (2007-2014) varied across studies, with the lowest recorded in a French study (0.77 µg/L) and the highest in Belgian and Greek studies (both 2.47 µg/L). list.lu

In the United States, the NHANES has been monitoring BPA levels for many years. Data from the 2003–2004 survey showed that 93% of Americans aged six and older had detectable levels of BPA in their urine. nih.gov The median concentration for all ages was 2.7 ng/mL. nih.gov Later data from NHANES 2013–2014 continued to show widespread exposure, with BPA detected in nearly all analyzed urine samples (95.7% detection frequency). acs.org Median levels in adults were 1.24 µg/L and in children were 1.25 µg/L. acs.org Analysis of trends in children (ages 6-17) between 2003-2004 and 2009-2010 showed a statistically significant decrease in both median and 95th percentile BPA concentrations in urine. epa.gov However, there was no statistically significant trend in median BPA levels for the general population over the same period. epa.gov

These large-scale studies underscore that human exposure to BPA is widespread, although levels may be decreasing in some regions, likely due to regulatory actions. europa.euepa.gov

Interactive Data Table: BPA Exposure Levels from NHANES and HBM4EU

| Program/Study (Years) | Population | Matrix | Detection Frequency (%) | Median/Geometric Mean Concentration |

| NHANES (2003-2004) | ≥ 6 years | Urine | 93 | 2.7 ng/mL |

| NHANES (2009-2010) | All participants | Urine | ~90 | 2 µg/L |

| NHANES (2013-2014) | Adults | Urine | 95.7 | 1.24 µg/L |

| NHANES (2013-2014) | Children | Urine | 95.7 | 1.25 µg/L |

| HBM4EU (2014-2020) | Adults (11 countries) | Urine | 92 | Varies by country |

| HBM4EU - Women (2007-2014) | Women (12 countries) | Urine | 85-100 | 0.77 - 2.47 µg/L |

Note: Concentrations are reported as found in the sources and may not be directly comparable due to differences in units and statistical measures (median vs. geometric mean).

Comparative Analysis of Unconjugated and Conjugated this compound Metabolites

In the human body, ingested this compound (BPA) is rapidly metabolized, primarily in the liver and intestines. nih.govresearchgate.net The main metabolic pathway is conjugation, where BPA is combined with glucuronic acid to form BPA-glucuronide or with sulfate (B86663) to form BPA-sulfate. researchgate.netuantwerpen.beresearchgate.net These conjugated metabolites are more water-soluble and are readily excreted, mainly in the urine. researchgate.netresearchgate.net

Unconjugated BPA, often referred to as "free BPA," is considered the biologically active form of the compound. researchgate.net Biomonitoring studies consistently find that conjugated BPA, particularly BPA-glucuronide, is the predominant form detected in urine, often accounting for over 90% of the total BPA excreted. nih.govresearchgate.netscienceopen.comcapes.gov.br The presence of unconjugated BPA in blood and urine suggests that the metabolic process is not 100% efficient or that exposure may occur through non-oral routes that bypass initial liver metabolism. nih.gov

Numerous biomonitoring studies have detected unconjugated BPA in blood, typically in the nanogram per milliliter range, while conjugated forms are found in the vast majority of urine samples. nih.govscienceopen.comcapes.gov.br The half-life for the elimination of BPA in urine is relatively short, estimated to be around 6 hours for total or unconjugated forms. researchgate.net

While urine is the most common matrix for assessing BPA exposure by measuring total BPA (the sum of free and conjugated forms after an enzymatic deconjugation step), the analysis of different metabolites provides a more detailed picture. researchgate.netresearchgate.net BPA-glucuronide is the main metabolite found in urine. researchgate.net BPA-sulfate is also a specific biomarker, but its concentration is typically much lower than that of BPA-glucuronide. researchgate.net The relative amounts of these metabolites can vary between individuals and life stages. researchgate.net

Methodological Considerations in Biomonitoring: Direct vs. Indirect Measurement Approaches

The measurement of this compound (BPA) in biological samples, particularly urine, can be performed using two main approaches: indirect and direct methods. uantwerpen.be

The indirect method is the traditional and more common approach. uantwerpen.beehn.org It involves a two-step process:

Enzymatic deconjugation: The urine sample is treated with an enzyme, typically from Helix pomatia which contains β-glucuronidase and sulfatase, to break down the conjugated metabolites (BPA-glucuronide and BPA-sulfate) back into their unconjugated (free) BPA form. uantwerpen.benih.gov

Quantification: The total amount of BPA is then measured. This method provides a single value for "total BPA." uantwerpen.be

The direct method is a more recent development that measures the different forms of BPA separately without the enzymatic hydrolysis step. uantwerpen.be This approach requires the simultaneous measurement of unconjugated BPA, BPA-glucuronide, and BPA-sulfate. The total BPA concentration is then calculated by summing the concentrations of the individual species. uantwerpen.benih.gov

There has been debate regarding the accuracy of these methods. Some studies have suggested that the indirect method might underestimate total BPA exposure, potentially due to incomplete enzymatic deconjugation or other analytical issues. uantwerpen.beehn.org One analysis comparing the two methods on urine samples from pregnant women found that the direct testing method yielded an average BPA level 44 times higher than the national average reported by NHANES (which used indirect testing), and 19 times higher than the result from the indirect method on the same samples. ehn.org

However, other research, including a large study comparing direct LC-MS/MS and indirect GC-MS/MS methods on nearly 1900 pregnant women, found the results to be comparable. nih.govresearchgate.net This study reported that concentrations from the direct method were, on average, only 8.6% higher than the indirect method, a difference not considered likely to alter the interpretation of health outcome data. nih.govresearchgate.net Further studies have shown excellent agreement between in vivo and in vitro research on BPA metabolite concentrations, supporting the validity of the indirect method. uantwerpen.be International quality assessment schemes also confirm that laboratories can accurately measure total BPA using indirect methods. uantwerpen.be

The choice of method has implications for interpreting biomonitoring data and risk assessments. While the indirect method is well-established, the direct method provides more detailed information on the specific forms of BPA present in the body. uantwerpen.bed-nb.info

Advanced Analytical Methodologies for this compound in Biological and Environmental Matrices

The accurate detection and quantification of this compound (BPA) in complex matrices like biological fluids and environmental samples require sophisticated analytical techniques. These methods need to be highly sensitive and selective to measure the low concentrations at which BPA is often present.

Chromatographic Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Chromatography is the cornerstone of BPA analysis, providing the necessary separation of the analyte from interfering matrix components.

Gas Chromatography-Mass Spectrometry (GC-MS) has been a widely used technique for BPA analysis. nih.govbio-conferences.orgresearchgate.net GC separates volatile compounds based on their physical and chemical properties as they pass through a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides structural information and allows for highly selective quantification. A significant drawback of GC for BPA analysis is that BPA is not sufficiently volatile. Therefore, a chemical derivatization step is required before analysis to increase its volatility. oup.comsigmaaldrich.com This adds time and potential for introducing artifacts to the sample preparation process. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) , particularly with tandem mass spectrometry, has become the preferred method for BPA analysis in many laboratories. bio-conferences.orgdphen1.comrsc.org LC separates compounds in a liquid mobile phase, which eliminates the need for derivatization, simplifying the sample preparation. sigmaaldrich.com The use of tandem mass spectrometry (MS/MS) significantly enhances selectivity and sensitivity. rsc.org In this technique, a specific ion of the target analyte is selected in the first mass spectrometer, fragmented, and then a specific fragment ion is monitored in the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), greatly reduces background noise and improves detection limits, allowing for the quantification of BPA at very low levels (e.g., pg/mL to ng/mL). rsc.org Advanced systems like the Orbitrap mass spectrometer offer high-resolution mass analysis, further improving specificity. rsc.org

Sample Preparation Techniques: Liquid/Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Microextraction Methods

Effective sample preparation is crucial to isolate BPA from the complex sample matrix and concentrate it to levels detectable by analytical instruments. pocketdentistry.com

Liquid-Liquid Extraction (LLE) is a traditional method that separates compounds based on their relative solubilities in two different immiscible liquids. For BPA analysis, an organic solvent like dichloromethane (B109758) is used to extract the analyte from an aqueous sample. oup.comamecj.com While effective, LLE can be labor-intensive and consume significant volumes of organic solvents. mdpi.com

Solid-Phase Extraction (SPE) is the most frequently used technique for the isolation and pre-concentration of BPA. dphen1.compocketdentistry.combioszeparacio.hu In SPE, the sample is passed through a cartridge containing a solid adsorbent material (the stationary phase). BPA is retained on the sorbent while other matrix components pass through. The retained BPA is then eluted with a small volume of a strong solvent. Common SPE sorbents for BPA include C18-bonded silica (B1680970) and polymeric phases like polystyrene-divinylbenzene (PS-DVB). dphen1.com Molecularly imprinted polymers (MIPs) offer even higher selectivity by creating specific recognition sites for the BPA molecule. bioszeparacio.hunih.gov

Microextraction Methods have been developed as greener and more efficient alternatives to traditional techniques. These methods use very small amounts of extraction solvent.

Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed directly to the sample. Analytes adsorb to the fiber, which is then transferred to the injector of a GC for thermal desorption and analysis. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): A mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., acetone) is rapidly injected into the aqueous sample, forming a cloudy solution. bohrium.com The fine droplets of the extraction solvent provide a large surface area for rapid extraction of the analyte. Centrifugation separates the phases, and the sedimented phase containing the concentrated analyte is collected for analysis. bohrium.com

Other variations include membrane-protected liquid phase microextraction (MP-LPME) and stir bar sorptive extraction (SBSE), which further minimize solvent use and can be automated. mdpi.comresearchgate.net

Interactive Data Table: Comparison of Sample Preparation Techniques for BPA

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. oup.com | Simple, well-established. | High solvent consumption, can be labor-intensive, may form emulsions. mdpi.com |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid sorbent followed by elution. dphen1.com | High recovery, good clean-up, high pre-concentration factor, can be automated. bioszeparacio.hu | Can be more expensive, requires method development for different matrices. |

| Solid-Phase Microextraction (SPME) | Adsorption onto a coated fiber. nih.gov | Solvent-free, simple, integrates sampling and pre-concentration. | Fiber fragility, limited sample capacity, potential for matrix effects. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Dispersion of a small volume of extraction solvent in the sample. bohrium.com | Very fast, high enrichment factor, low solvent consumption. bohrium.com | Requires solvents with higher density than water, selection of disperser solvent is critical. |

Detector Technologies for Enhanced Sensitivity and Selectivity

The choice of detector is critical for achieving the low detection limits required for BPA analysis.

For liquid chromatography, mass spectrometry (MS) , especially tandem MS (MS/MS), is the gold standard due to its exceptional sensitivity and selectivity. dphen1.comresearchgate.net By monitoring specific parent-to-fragment ion transitions, MS/MS can reliably quantify BPA even in highly complex samples like milk or blood. dphen1.com Electrospray ionization (ESI) is a common interface used to generate ions from the LC eluent before they enter the mass spectrometer. dphen1.com

Fluorescence detectors (FD) can also be used with HPLC. BPA is a naturally fluorescent molecule, which allows for sensitive detection without derivatization. sigmaaldrich.comresearchgate.net This method can achieve low detection limits, although it is generally less selective than MS/MS. bioszeparacio.huresearchgate.net

For gas chromatography, mass spectrometry (MS) is the most common detector. nih.govoup.com Operating in selected ion monitoring (SIM) mode, where the detector is set to monitor only a few specific mass-to-charge ratio (m/z) values characteristic of the analyte, can significantly improve sensitivity and reduce the need for extensive sample cleanup. oup.com

Electrochemical sensors represent an emerging technology for BPA detection. bio-conferences.orgnih.govfrontiersin.org These devices measure the change in electrical current that occurs when BPA is oxidized on the surface of a modified electrode. bio-conferences.org By modifying electrodes with nanomaterials like graphene, researchers can enhance the electrocatalytic activity and surface area, leading to highly sensitive and selective detection. bio-conferences.orgfrontiersin.org These sensors offer the potential for simple, rapid, and low-cost analysis, making them suitable for on-site monitoring. bio-conferences.orgnih.gov

Quality Assurance and Quality Control (QA/QC) in this compound Analysis

The reliability and comparability of data from the analysis of this compound, commonly known as bisphenol A (BPA), are critically dependent on robust Quality Assurance (QA) and Quality Control (QC) protocols. epa.gov QA encompasses the management and oversight activities from planning to completion, while QC involves the specific procedures implemented during sample preparation and analysis to ensure data quality. epa.gov Given the low concentrations often found in environmental and biological samples, stringent QA/QC measures are essential to generate accurate and defensible results.

Key components of a comprehensive QA/QC program for BPA analysis include the initial demonstration of laboratory capability and the routine analysis of various control samples. epa.gov Standardized test methods, such as those outlined by ASTM International, provide a framework for internal quality control. iteh.ai Regulatory bodies and collaborative projects like the European Human Biomonitoring for Europe initiative (HBM4EU) organize interlaboratory comparison investigations (ICIs) and external quality assurance schemes (EQUAS) to ensure data consistency and comparability across different laboratories. nih.govwur.nl In these programs, participating labs analyze control materials to assess their analytical performance, with results evaluated based on parameters like Z-scores. nih.gov For instance, in the HBM4EU project, 75% of participating laboratories were approved for BPA analysis, demonstrating strong analytical capability. nih.gov

Common QC practices employed during the analysis of this compound include:

Method Blanks: These are samples of a clean matrix (e.g., deionized water) that are processed and analyzed in the same manner as the field samples. wa.gov They are used to identify any contamination introduced during the sampling, preparation, or analysis stages. wa.govcanada.ca

Laboratory Control Samples (LCS): An LCS consists of a clean matrix spiked with a known concentration of the analyte (BPA). wa.govepa.gov It is used to demonstrate that the laboratory's analytical system is in control and can achieve accurate results in a matrix free of interferences. epa.gov

Matrix Spikes and Matrix Spike Duplicates (MS/MSD): These are created by adding a known amount of BPA to actual field samples before extraction and analysis. wa.govepa.gov They are used to evaluate the effect of the sample matrix on the analytical method's performance, specifically its accuracy and precision. epa.gov

Internal Standards: To correct for variations in instrument response and sample preparation, an isotopically labeled internal standard, such as BPA-d16, is often added to every sample. wa.govacs.org Final results are then corrected based on the recovery of this internal standard. wa.gov

Calibration: Instrument calibration is performed using a series of standard solutions of known concentrations to create a calibration curve. nih.gov The linearity of this curve, often indicated by a correlation coefficient (r) greater than 0.99, is crucial for accurate quantification. nih.govdphen1.com

Limits of Detection (LOD) and Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.govdphen1.com These values are statistically determined and are crucial for interpreting trace-level data. dphen1.com

The following table summarizes key QA/QC parameters and their typical acceptance criteria in the analysis of this compound.

| QA/QC Parameter | Description | Typical Acceptance Criteria / Finding | Source |

| Method Blank | A sample matrix without the analyte, processed alongside field samples to check for contamination. | Concentration should be below the Limit of Detection (LOD). | wa.gov |

| Laboratory Control Sample (LCS) | A clean matrix spiked with a known concentration of the analyte. | Recovery typically within 70-130% of the true value. | wa.govepa.gov |

| Matrix Spike (MS) Recovery | Recovery of a known amount of analyte added to a real sample. | Varies by matrix, but often in the range of 80-120%. Recoveries for BPA analogues in serum have been noted between 88-138%. | wa.govdphen1.com |

| Relative Standard Deviation (RSD) | A measure of precision, often calculated from duplicate or replicate analyses. | Typically <15-20%. Intraday precision for bisphenols in plasma has been reported between 2.07% and 9.87%. | nih.govdphen1.com |

| Calibration Curve Correlation (r) | A measure of the linearity of the instrument's response to different concentrations. | r or r² value > 0.99. | nih.govdphen1.comresearchgate.net |

| Internal Standard | An isotopically labeled version of the analyte (e.g., BPA-d16) added to samples. | Used to correct for analytical variability; recovery is monitored. | wa.govacs.org |

| Interlaboratory Comparison | Analysis of common samples by multiple laboratories to ensure data comparability. | Performance is often assessed by Z-scores. Satisfactory results for BPA in the HBM4EU study were 83% (low level) and 93% (high level). | nih.govwur.nl |

Emerging Analytical Approaches for Trace Level Detection

The need to detect ever-lower concentrations of this compound in complex matrices like human plasma, food, and water has driven the development of highly sensitive and selective analytical methods. rsc.orgrsc.org While traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-established, emerging techniques offer significant improvements in detection limits, analysis speed, and specificity. rsc.orgresearchgate.net

A prominent trend is the widespread adoption of Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) . researchgate.net This technique provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions, allowing for the direct analysis of trace-level analytes with minimal sample cleanup. dphen1.com Modern systems, such as those using Orbitrap mass spectrometry, offer high-resolution and accurate mass data, further enhancing confidence in identification. rsc.orgrsc.org LC-MS/MS methods have been developed to detect BPA and its analogues in human blood serum with limits of detection (LODs) as low as 0.0079 ng/mL. dphen1.com

Ambient Ionization Mass Spectrometry (AMS) techniques represent another frontier, enabling the rapid analysis of samples in their native state with minimal preparation. acs.orgPaper Spray Mass Spectrometry (PS-MS) , for example, allows for the direct screening of BPA in products like food packaging in under a minute. acs.org In this method, a solvent is applied to a small piece of the sample on a paper triangle, and a high voltage is used to generate ions that are directly analyzed by the mass spectrometer. acs.org

Beyond mass spectrometry, other novel approaches are being explored:

Advanced Extraction Techniques: Methods like solid-phase microextraction (SPME) and liquid-liquid microextraction (LLME) are being used to preconcentrate BPA from samples, which is essential for reaching low detection limits. rsc.org

Biosensors: Electrochemical sensors and immunoassays offer faster, more accessible, and cost-effective alternatives for BPA detection. rsc.org These methods are based on specific biological recognition events.

Colorimetric and Fluorescent Methods: These techniques rely on a change in color or fluorescence intensity upon interaction with BPA. maxapress.com For instance, a method using the laccase-mimicking activity of silver phosphate (B84403) nanoparticles has been developed for the colorimetric detection of BPA. maxapress.com

The following table provides a comparison of various analytical techniques used for the detection of this compound.

| Analytical Technique | Principle | Typical Limit of Detection (LOD) | Key Advantages | Source |

| HPLC-UV/FLD | Chromatographic separation followed by UV or Fluorescence Detection. | ~0.1 µg/L (FLD) | Cost-effective, robust. | researchgate.netrsc.org |

| GC-MS | Gas chromatographic separation followed by mass spectrometry, often requires derivatization. | ~0.46 pg/mL | High sensitivity and specificity. | researchgate.netresearchgate.net |

| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry. | 0.0079 - 0.040 ng/mL (ppb) | High sensitivity and selectivity, suitable for complex matrices, fast analysis times. | dphen1.comdphen1.comrsc.org |

| Paper Spray MS (PS-MS) | Ambient ionization technique for direct analysis from a paper substrate. | 0.1 - 0.3 µg/mL | Extremely fast (<1 min), minimal sample preparation. | acs.org |

| Immunoassays (e.g., ELISA) | Based on antibody-antigen recognition. | Varies, can be in the low ng/mL range. | High throughput, cost-effective, rapid screening. | rsc.orgresearchgate.net |

| Colorimetric Sensors | A color change is produced in the presence of the analyte. | ~0.15 µg/mL | Simple, potential for portable devices. | researchgate.netmaxapress.com |

Molecular and Cellular Mechanisms of 2,2 Isopropylidenediphenol Toxicity

Endocrine Disrupting Properties of 2,2'-Isopropylidenediphenol

This compound, commonly known as bisphenol A (BPA), is recognized as an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems. nih.govfrontiersin.org Its ability to mimic natural hormones and interact with various nuclear receptors is a primary mechanism of its toxicity. nih.govwikipedia.org EDCs like BPA can disrupt hormone synthesis, transport, metabolism, and receptor binding, thereby altering normal homeostatic control. frontiersin.org

Interaction with Nuclear Receptors: Estrogen Receptors (ERα, ERβ, GPR30, ERRγ), Androgen Receptors (AR), Thyroid Hormone Receptors (TRα, TRβ), and Glucocorticoid Receptors (GR)

This compound interacts with a wide array of nuclear receptors, often with varying effects. nih.gov It is known to bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), acting as a selective estrogen receptor modulator (SERM), meaning it can have both agonist and antagonist effects. wikipedia.orgnih.gov While its binding affinity for ERs is significantly lower than that of the natural hormone estradiol (B170435), its widespread presence raises concerns. wikipedia.orgnih.gov

The compound also demonstrates a strong binding affinity for the estrogen-related receptor gamma (ERRγ), an orphan receptor with constitutive transcriptional activity. wikipedia.orgnih.gov This interaction with ERRγ is a potential mechanism for its xenoestrogenic effects. wikipedia.org Furthermore, BPA can bind to the G protein-coupled estrogen receptor 30 (GPR30), a membrane-associated estrogen receptor, which can trigger different signaling pathways than nuclear receptors. scielo.br

In addition to estrogen receptors, this compound can act as an antagonist for the androgen receptor (AR). wikipedia.orgnih.govnih.gov It competitively inhibits the binding of androgens to the AR, thereby disrupting male reproductive functions. nih.govresearchgate.net

The thyroid hormone system is another target. This compound can bind to thyroid hormone receptors (TRα and TRβ) and act as an antagonist, interfering with thyroid hormone signaling. nih.govoup.comnih.govkoreamed.org This can have significant implications for development, particularly of the brain. oup.comnih.gov While interactions with glucocorticoid receptors (GR) are less characterized, they are also considered potential targets for EDCs. nih.gov

Interaction of this compound with Nuclear Receptors

| Nuclear Receptor | Type of Interaction | Observed Effect | Supporting Evidence |

|---|---|---|---|

| Estrogen Receptor α (ERα) | Agonist/Antagonist (SERM) | Mimics or blocks estrogen effects. | wikipedia.orgnih.gov |

| Estrogen Receptor β (ERβ) | Agonist/Antagonist (SERM) | Mimics or blocks estrogen effects, with some studies suggesting a higher binding affinity than for ERα. | wikipedia.orgwpmucdn.com |

| G Protein-Coupled Estrogen Receptor 30 (GPR30) | Agonist | Activates membrane-initiated estrogenic signaling. | scielo.br |

| Estrogen-Related Receptor γ (ERRγ) | Agonist (preserves constitutive activity) | Binds with high affinity, potentially protecting the receptor from deactivation. | wikipedia.orgnih.gov |

| Androgen Receptor (AR) | Antagonist | Competitively inhibits androgen binding and function. | wikipedia.orgnih.govnih.govresearchgate.net |

| Thyroid Hormone Receptor α (TRα) | Antagonist | Inhibits thyroid hormone-mediated gene activation. | nih.govoup.com |

| Thyroid Hormone Receptor β (TRβ) | Antagonist | Inhibits thyroid hormone-mediated gene activation, with some studies indicating a stronger effect on TRβ. | koreamed.org |

| Glucocorticoid Receptor (GR) | Suspected Target | Considered a potential target for endocrine disrupting chemicals. | nih.gov |

Mimicry of Natural Hormones and Receptor Binding Affinity

The structural similarity of this compound to natural steroid hormones, particularly estradiol, allows it to act as a hormonal mimic. wikipedia.orgmdpi.com This structural relationship enables it to bind to hormone receptors, although often with a different affinity than the endogenous hormones.

The relative binding affinity (RBA) of this compound for estrogen receptors is considerably lower than that of estradiol. wikipedia.orgkoreascience.kr Studies have shown its potency to be 1,000 to 2,000 times less than estradiol. wikipedia.org Despite this weaker affinity, its ubiquitous nature leads to continuous exposure. wikipedia.org In contrast, its binding affinity for ERRγ is notably strong, with a dissociation constant (Kd) of 5.5 nM. wikipedia.org The RBA for various receptors can differ significantly, which complicates the prediction of its biological effects based solely on binding affinity. wpmucdn.com

Relative Binding Affinity (RBA) of this compound

| Receptor | Relative Binding Affinity (Compared to Natural Ligand) | Reference |

|---|---|---|

| Estrogen Receptor (ER) | 0.0143% (compared to estradiol as 100%) | koreascience.kr |

| Estrogen Receptor (ER) | 1,000 to 2,000-fold less potent than estradiol | wikipedia.org |

| Estrogen-Related Receptor γ (ERRγ) | High affinity (Kd = 5.5 nM) | wikipedia.org |

Interference with Hormone Synthesis and Metabolism

Beyond direct receptor interaction, this compound can disrupt the endocrine system by interfering with the synthesis and metabolism of hormones. nih.govfrontiersin.org It has been shown to affect the expression of genes involved in steroidogenesis. wikipedia.org For instance, it can impact the expression of 17α-hydroxylase/17,20 lyase and aromatase, key enzymes in the synthesis of sex steroids. wikipedia.org

This interference can also extend to the thyroid system, where it may inhibit thyroid hormone synthesis by affecting enzymes like thyroid peroxidase (TPO) and decreasing iodide uptake. e-enm.org Such disruptions can alter the circulating levels of endogenous hormones, leading to a range of physiological effects. frontiersin.orge-enm.org

Modulation of Co-regulators and Associated Signaling Pathways

The transcriptional activity of nuclear receptors is modulated by co-activator and co-repressor proteins. wpmucdn.comnih.gov this compound can influence the interaction between nuclear receptors and these co-regulators. For example, it has been shown to affect the interaction of the Pregnane X Receptor (PXR) with co-activators like the steroid hormone receptor coactivator-1 (SRC-1). oup.com

Furthermore, the binding of this compound to receptors can trigger various downstream signaling pathways. nih.gov These can include pathways like the mitogen-activated protein kinase (MAPK) pathway, which has been implicated in its toxic effects. scielo.br By modulating these co-regulators and signaling cascades, even at low concentrations, this compound can alter gene expression and cellular function in ways that are not predicted by simple receptor binding assays. wpmucdn.comnih.gov

Oxidative Stress Induction and Cellular Damage

Generation of Reactive Oxygen Species (ROS) and Free Radicals

This compound is known to induce oxidative stress by promoting the generation of reactive oxygen species (ROS) and free radicals. nih.govresearchgate.net ROS are highly reactive molecules, including superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, that can be formed as byproducts of normal metabolism. nih.govnih.govwikipedia.org However, exposure to xenobiotics like this compound can lead to an imbalance, causing an accumulation of ROS that overwhelms the cell's antioxidant defenses. nih.gov

This overproduction of ROS can lead to significant cellular damage. nih.gov Mitochondria are particularly susceptible to this damage, and dysfunction in these organelles can, in turn, lead to even greater ROS production. nih.gov The resulting oxidative stress is implicated in a variety of adverse health outcomes, including DNA damage and apoptosis (programmed cell death). nih.govresearchgate.net Studies have shown that this compound can enhance oxidative stress and provoke apoptosis in liver cells (hepatocytes). nih.gov

Impact on Antioxidant Systems and Mitochondrial Function

This compound, commonly known as bisphenol A (BPA), has been shown to exert significant effects on cellular antioxidant systems and mitochondrial function. Exposure to BPA can lead to an increase in reactive oxygen species (ROS), creating a state of oxidative stress within cells. mdpi.com This oxidative stress is a key factor in the cellular damage induced by BPA. The compound can disrupt the balance between ROS production and the cell's ability to detoxify these reactive intermediates through its antioxidant defenses. immunopathol.com

Mitochondria, the primary sites of cellular energy production, are particularly vulnerable to the toxic effects of environmental chemicals. ifm.org BPA-induced oxidative stress can directly impact mitochondrial function. This includes alterations in the mitochondrial membrane potential and the electron transport chain, which are crucial for the synthesis of adenosine (B11128) triphosphate (ATP), the cell's main energy currency. cas.czbmglabtech.com Disruption of these processes can lead to decreased energy production and further enhancement of ROS generation, creating a vicious cycle of mitochondrial dysfunction and oxidative damage. mdpi.com

Studies have indicated that BPA can lead to the depletion of glutathione, a major intracellular antioxidant that protects mitochondria from ROS-induced damage. bmglabtech.com Furthermore, the compound can influence the activity of antioxidant enzymes. For instance, in certain experimental models, plant-derived phenolic compounds have been observed to increase the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). mdpi.com The interaction of BPA with these antioxidant systems is complex and can vary depending on the cell type and exposure conditions.

The table below summarizes key research findings on the impact of this compound on antioxidant systems and mitochondrial function.

| Cellular Target | Observed Effect of this compound Exposure | Consequence |

| Reactive Oxygen Species (ROS) | Increased production mdpi.com | Oxidative stress, damage to cellular components mdpi.com |

| Glutathione (GSH) | Depletion of this key antioxidant bmglabtech.com | Reduced protection against ROS-induced damage bmglabtech.com |

| Mitochondrial Membrane Potential | Alterations in potential cas.cz | Impaired ATP synthesis and mitochondrial function bmglabtech.com |

| Electron Transport Chain | Disruption of function mdpi.com | Decreased energy production and increased ROS generation mdpi.com |

| Antioxidant Enzymes | Modulation of enzyme activity (e.g., SOD, CAT) mdpi.com | Altered cellular capacity to neutralize ROS mdpi.com |

Induction of Apoptosis and Programmed Cell Death

This compound has been demonstrated to trigger apoptosis, or programmed cell death, in various cell types. nih.gov Apoptosis is a regulated process essential for removing damaged or unnecessary cells. aging-us.com Its deregulation is implicated in numerous diseases. aging-us.com BPA can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. mdpi.com

The intrinsic pathway is often activated by cellular stress, including the oxidative stress and mitochondrial dysfunction induced by BPA. mdpi.com Damage to mitochondria can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. nih.govmdpi.com Cytochrome c then participates in the formation of the apoptosome, a protein complex that activates initiator caspases, like caspase-9. mdpi.comnih.gov These initiator caspases, in turn, activate effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of cell death. aging-us.commdpi.com The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial regulatory role in this pathway, with a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members determining the cell's fate. aging-us.comnih.gov

The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors. mdpi.com This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8. nih.gov Activated caspase-8 can then directly activate effector caspases or cleave the Bid protein, which links the extrinsic to the intrinsic pathway, thereby amplifying the apoptotic signal. mdpi.commdpi.com

Studies have shown that BPA exposure can lead to the activation of caspases and subsequent apoptosis in different cell models, including spermatocytes. nih.gov Furthermore, some degradation products of halogenated BPA derivatives have been found to induce both apoptosis and necrosis by damaging cell membranes. researchgate.net Programmed cell death is a complex process with multiple interconnected pathways, including apoptosis, necroptosis, and pyroptosis, and the specific mechanism activated can depend on the cellular context and the nature of the stimulus. nih.gov

The following table outlines the key molecular events in BPA-induced apoptosis.

| Apoptotic Pathway | Key Molecular Events Induced by this compound | Outcome |

| Intrinsic (Mitochondrial) | Increased mitochondrial permeability, release of cytochrome c nih.govmdpi.com | Formation of apoptosome, activation of caspase-9 mdpi.comnih.gov |

| Modulation of Bcl-2 family protein expression nih.gov | Imbalance favoring pro-apoptotic proteins | |

| Extrinsic (Death Receptor) | Potential for activation via death receptors (though less directly studied for BPA) mdpi.com | Activation of caspase-8 nih.gov |

| Common Pathway | Activation of effector caspases (e.g., caspase-3) nih.govaging-us.com | Cleavage of cellular proteins, DNA fragmentation, cell death |

| Link between pathways via Bid cleavage mdpi.commdpi.com | Amplification of the apoptotic signal |

Genetic and Epigenetic Alterations

Gene Expression Dysregulation

Exposure to this compound can lead to significant dysregulation of gene expression, altering the normal patterns of transcription within a cell. researchgate.net This can have wide-ranging consequences for cellular function and is a key mechanism of its toxicity. researchgate.net Studies have identified numerous genes whose expression levels are changed following BPA exposure. mdpi.com These alterations are not random and often affect specific molecular pathways related to cell cycle control, metabolism, and inflammation. nih.gov

Research has shown that BPA can modulate the expression of genes involved in critical cellular processes. For example, in mouse spermatocytes, BPA exposure was found to alter the expression of genes such as myosin-binding protein H (mybph) and protein kinase C δ (prkcd), with these changes being linked to DNA methylation. nih.gov In other models, BPA has been shown to affect the expression of genes related to myeloid cell development. researchgate.net

The dysregulation of gene expression can occur through various mechanisms, including direct interaction with transcription factors or indirect effects mediated by epigenetic changes. researchgate.net The consequences of this dysregulation are diverse and can contribute to the various adverse health effects associated with BPA exposure. Understanding which genes and pathways are affected is crucial for elucidating the molecular basis of BPA's toxicity. mdpi.com

The table below provides examples of genes and pathways affected by this compound.

| Affected Gene/Pathway | Cellular Process | Observed Dysregulation | Potential Consequence |

| Myosin-binding protein H (mybph) nih.gov | Muscle contraction, cell structure | Altered expression levels | Impaired cellular mechanics |

| Protein kinase C δ (prkcd) nih.gov | Signal transduction, cell growth, apoptosis | Altered expression levels | Disrupted cellular signaling |

| Genes related to myeloid development researchgate.net | Hematopoiesis | Up-regulation of specific genes | Abnormal immune cell development |

| MicroRNA-encoding genes (e.g., miR-21, miR-146a) nih.gov | Post-transcriptional gene regulation | Modulation of expression | Widespread changes in target gene expression |

Interference with Cellular Signaling Pathways Beyond Nuclear Receptors

Disruption of Neuroendocrine System Function

This compound can interfere with the neuroendocrine system, which integrates the nervous and endocrine systems to regulate numerous physiological processes. mdpi.comlongdom.org This disruption can occur through various mechanisms, leading to altered synthesis of neuropeptides and neurotransmitters in the central nervous system. mdpi.com The hypothalamus, a key brain region controlling neuroendocrine function, is particularly vulnerable to the effects of endocrine-disrupting chemicals like BPA. nih.gov

Exposure to BPA has been reported to disrupt the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the body's stress response. mdpi.com This can lead to long-term changes in the synthesis of glucocorticoid hormones. mdpi.com Furthermore, BPA can interfere with hormonal balance by affecting the function of various hormone receptors, leading to altered levels of hormones such as follicle-stimulating hormone (FSH) and luteinizing hormone (LH). mdpi.com

The neuroendocrine system relies on a complex interplay of hormones, cytokines, and neurotransmitters to maintain homeostasis. mdpi.com By mimicking or blocking the actions of natural hormones, BPA can perturb these delicate signaling networks. nih.gov This disruption is not limited to reproductive hormones; it can also affect the regulation of metabolism and behavior. mdpi.comfrontiersin.org For example, studies have linked BPA exposure to alterations in dopaminergic and other neurotransmitter systems that are involved in the neuroendocrine control of various bodily functions. frontiersin.org The intricate connections within the immune-neuroendocrine network are also potential targets for BPA's disruptive effects. mdpi.com

The table below details the impact of this compound on neuroendocrine system function.

| Neuroendocrine Component | Effect of this compound Exposure | Potential Outcome |

| Hypothalamic-Pituitary-Adrenal (HPA) Axis | Disruption of normal function mdpi.com | Altered stress response, changes in glucocorticoid levels mdpi.com |

| Hypothalamic-Pituitary-Gonadal (HPG) Axis | Altered levels of FSH and LH mdpi.com | Reproductive and developmental issues mdpi.com |

| Neurotransmitter Systems | Changes in synthesis and signaling (e.g., dopamine) mdpi.comfrontiersin.org | Disruption of neuroendocrine control of behavior and metabolism mdpi.com |

| Neuropeptide Synthesis | Abnormal development can lead to long-term changes mdpi.com | Long-term disruption of neuroendocrine, behavioral, and metabolic functions mdpi.com |

| Immune-Neuroendocrine Network | Interference with the network's signaling molecules mdpi.com | Complex, multi-systemic effects |

Modulation of Immune and Inflammatory Responses

This compound, commonly known as bisphenol A (BPA), has been shown to exert significant influence over the immune system, capable of inducing abnormal inflammatory and immune responses. nih.gov The compound is recognized as a skin sensitizer (B1316253) in humans. health.state.mn.us Evidence suggests that BPA can modulate the immune system through various mechanisms, including epigenetic changes and disruption of cell signaling pathways. nih.gov

Research indicates that BPA can alter the balance of T-helper (Th) cells, which are crucial for adaptive immunity. Specifically, it has been shown to impair the ratio between Th1 and Th2 subsets of T cells and to affect the appropriate differentiation and function of regulatory T cells (Treg). nih.gov In vivo studies in mice have demonstrated that administration of the compound enhanced the proliferative responses of thymus cells and led to an increased production of antibodies following immunization. nih.gov

The compound's impact on inflammatory mediators is also well-documented. Human studies have found positive correlations between BPA exposure and circulating levels of pro-inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). mdpi.com Other biomarkers associated with BPA exposure include increases in IL-4, IL-17A, and various T-cell populations. health.state.mn.usmdpi.com However, results for some immune markers, such as IgG2a and interferon-ɣ, have been inconsistent across studies. health.state.mn.us The European Food Safety Authority (EFSA) has acknowledged the evidence of BPA's effects on the immune system, particularly on T-cells involved in inflammatory conditions like autoimmunity and lung inflammation, as a key factor in its risk assessment. europa.eu

Furthermore, at the molecular level, BPA can modulate the expression of specific microRNAs (miRNAs), such as miR-21, miR-146a, and miR-155, which are known to be critical regulators of inflammatory processes. researchgate.net

Table 1: Documented Effects of this compound on Immune and Inflammatory Markers

| Immune System Component | Observed Effect | Reference |

| Cellular Immunity | ||

| Th1/Th2 Cell Ratio | Imbalance/Impairment | nih.gov |

| Regulatory T cells (Treg) | Affected differentiation and function | nih.gov |

| Thymus Cells | Enhanced proliferative response (in vivo, mice) | nih.gov |

| Splenocyte T-cell Populations | Increased populations at some doses | health.state.mn.us |

| Humoral Immunity | ||

| Antibody Production | Enhanced upon immunization (in vivo, mice) | nih.gov |

| Immunoglobulin G1 (IgG1) | Increased levels at some doses | health.state.mn.us |

| Inflammatory Cytokines & Markers | ||

| Interleukin-4 (IL-4) | Increased levels | health.state.mn.usmdpi.com |

| Interleukin-6 (IL-6) | Increased levels | mdpi.com |

| C-Reactive Protein (CRP) | Increased levels | mdpi.com |

| Regulatory Molecules | ||

| microRNAs (miR-21, miR-146a, miR-155) | Modulated expression | researchgate.net |

Effects on Enzyme Activity and Metabolic Regulation

This compound has been found to interfere with metabolic processes and enzyme activity, contributing to metabolic disturbances. nih.gov Studies on rodents have shown that exposure can lead to significant changes in metabolic functions, including effects on lipogenesis, glucose regulation, and insulin (B600854) sensitivity. nih.gov These effects are sometimes described as steatogenic (promoting fatty liver) and obesogenic. nih.gov

The liver is a key target for the metabolic effects of this compound. Investigations have noted transitory effects, such as changes in blood chemistry and increased liver function, which suggest the substance is metabolized in the liver. europa.eu At high doses, an increase in the mean liver weight in dogs and the presence of multinucleated giant hepatocytes in mice have been observed. epa.gov However, one study reported that the activity of alanine (B10760859) transaminase, a marker enzyme for liver injury, remained unchanged in treated rats. nih.gov

The compound's interaction with specific enzymes has been a subject of research. There are conflicting reports regarding its effect on aromatase (CYP19), the enzyme responsible for converting androgens to estrogens. nih.govchemtrust.org One study reported that the compound can inhibit aromatase activity, while another found that it did not directly inhibit the enzyme's activity in H295R cells at concentrations up to 100 μM. nih.govchemtrust.org Additionally, studies indicate that the compound's effects are not likely mediated through CYP1A enzyme metabolism. nih.gov

Metabolomic studies using human liver cells (HepG2) have provided deeper insight, showing that this compound can modulate major metabolic pathways involved in cellular functions and detoxification processes, in a manner that can be distinguished from the natural hormone 17β-estradiol. nih.gov

Table 2: Effects of this compound on Specific Enzymes and Metabolic Pathways

| Enzyme/Pathway | Observed Effect | Cell/Animal Model | Reference |

| Enzymes | |||

| Aromatase (CYP19) | Inhibition reported | Not specified | chemtrust.org |

| Aromatase (CYP19) | No direct inhibition observed (up to 100 μM) | Human H295R cells | nih.gov |

| EROD (CYP1A-mediated) | No induction of activity | Carp (B13450389) hepatocytes | nih.gov |

| Alanine Transaminase (ALT) | No change in activity | Rats | nih.gov |

| Metabolic Pathways | |||

| Lipogenesis | Affected | Rodents, HepG2 cells | nih.gov |

| Glucose Regulation | Affected | Rodents, HepG2 cells | nih.gov |

| Insulin Regulation | Affected | Rodents | nih.gov |

| Cholesterol Metabolism | Promotes cholesterol absorption | Caco-2 cells | nih.gov |

Alteration of Gut Microbiota Composition and Function

Emerging evidence indicates that this compound can significantly alter the composition and function of the gut microbiota, a complex community of microorganisms residing in the digestive tract. mdpi.comnih.gov This disruption, often termed dysbiosis, can have cascading effects on host health, including immune function and metabolism. nih.govmdpi.com

Table 3: Summary of this compound's Impact on Gut Microbiota

| Aspect of Gut Microbiota | Observed Effect | Consequence | Reference |

| Composition | |||

| Microbial Diversity | Reduced | Dysbiosis | mdpi.com |

| Beneficial Bacteria | Decreased abundance | Lower SCFA production | mdpi.com |

| Opportunistic Pathogens | Increased abundance | Increased risk of inflammation | amegroups.org |

| Function | |||

| Gut Barrier Integrity | Increased permeability ("leaky gut") | Translocation of endotoxins (LPS) | mdpi.comnih.gov |

| Host Metabolism | Disruption of metabolite homeostasis | Systemic metabolic disturbances | mdpi.com |

| Host Response | |||